Cas no 1213318-20-7 ((1S)-1-(3-chlorophenyl)ethan-1-amine hydrochloride)

(1S)-1-(3-Chlorophenyl)ethan-1-amine hydrochloride is a chiral amine derivative featuring a stereocenter at the 1-position of the ethylamine backbone, with a 3-chlorophenyl substituent. The hydrochloride salt form enhances stability and solubility, making it suitable for synthetic applications in pharmaceutical and agrochemical research. Its enantiomeric purity is advantageous for asymmetric synthesis, particularly in the development of biologically active compounds where stereochemistry is critical. The 3-chloro substitution offers reactivity for further functionalization, while the amine group serves as a versatile intermediate for amide or imine formation. This compound is typically employed in ligand design, catalysis, and as a building block for chiral auxiliaries. Storage under inert conditions is recommended to maintain integrity.
(1S)-1-(3-chlorophenyl)ethan-1-amine hydrochloride structure
1213318-20-7 structure
商品名:(1S)-1-(3-chlorophenyl)ethan-1-amine hydrochloride
CAS番号:1213318-20-7
MF:C8H11Cl2N
メガワット:192.085640192032
MDL:MFCD11101249
CID:4674484
PubChem ID:45072354

(1S)-1-(3-chlorophenyl)ethan-1-amine hydrochloride 化学的及び物理的性質

名前と識別子

    • (S)-1-(3-Chlorophenyl)ethanamine hydrochloride
    • (S)-1-(3-CHLOROPHENYL)ETHANAMINE-HCl
    • (s)-1-(3-chlorophenyl)ethanamine hcl
    • AB0000308
    • (S)-1-(3-CHLOROPHENYL)ETHANAMINE HYDROCHLRIDE
    • (1S)-1-(3-chlorophenyl)ethan-1-amine hydrochloride
    • (1S)-1-(3-CHLOROPHENYL)ETHANAMINE HYDROCHLORIDE
    • (S)-1-(3-Chlorophenyl)ethanaminehydrochloride
    • AS-67028
    • MFCD11101249
    • (S)-1-(3-chlorophenyl)ethanamine-hydrochloride
    • SCHEMBL19205719
    • CS-0158262
    • 1213318-20-7
    • AKOS015846169
    • EN300-24794070
    • (1S)-1-(3-chlorophenyl)ethanamine;hydrochloride
    • F16976
    • MDL: MFCD11101249
    • インチ: 1S/C8H10ClN.ClH/c1-6(10)7-3-2-4-8(9)5-7;/h2-6H,10H2,1H3;1H/t6-;/m0./s1
    • InChIKey: UZDXSKJUCKLUON-RGMNGODLSA-N
    • ほほえんだ: ClC1=CC=CC(=C1)[C@H](C)N.Cl

計算された属性

  • せいみつぶんしりょう: 191.0268547g/mol
  • どういたいしつりょう: 191.0268547g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 105
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 26

(1S)-1-(3-chlorophenyl)ethan-1-amine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Key Organics Ltd
AS-67028-10MG
(1S)-1-(3-chlorophenyl)ethan-1-amine hydrochloride
1213318-20-7 >95%
10mg
£63.00 2023-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
X01945-100mg
(S)-1-(3-Chlorophenyl)ethanamine hydrochloride
1213318-20-7 95%
100mg
¥651.0 2024-07-18
eNovation Chemicals LLC
Y1000389-5g
(S)-1-(3-chlorophenyl)ethan-1-amine hydrochloride
1213318-20-7 95%
5g
$1000 2024-08-02
Alichem
A019109483-5g
(S)-1-(3-Chlorophenyl)ethanamine hydrochloride
1213318-20-7 95%
5g
$518.40 2023-09-04
Enamine
EN300-24794070-0.5g
(1S)-1-(3-chlorophenyl)ethan-1-amine hydrochloride
1213318-20-7 95%
0.5g
$34.0 2024-06-19
Enamine
EN300-24794070-10.0g
(1S)-1-(3-chlorophenyl)ethan-1-amine hydrochloride
1213318-20-7 95%
10.0g
$244.0 2024-06-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-NB278-100mg
(1S)-1-(3-chlorophenyl)ethan-1-amine hydrochloride
1213318-20-7 95+%
100mg
716CNY 2021-05-07
abcr
AB482352-1g
(S)-1-(3-Chlorophenyl)ethanamine HCl; .
1213318-20-7
1g
€455.90 2025-02-14
Enamine
EN300-24794070-10g
(1S)-1-(3-chlorophenyl)ethan-1-amine hydrochloride
1213318-20-7 95%
10g
$244.0 2023-09-15
Ambeed
A681650-100mg
(S)-1-(3-Chlorophenyl)ethanamine hydrochloride
1213318-20-7 95+%
100mg
$83.0 2024-04-25

(1S)-1-(3-chlorophenyl)ethan-1-amine hydrochloride 関連文献

(1S)-1-(3-chlorophenyl)ethan-1-amine hydrochlorideに関する追加情報

Introduction to (1S)-1-(3-chlorophenyl)ethan-1-amine hydrochloride (CAS No. 1213318-20-7)

(1S)-1-(3-chlorophenyl)ethan-1-amine hydrochloride, with the CAS number 1213318-20-7, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in medicinal chemistry. The presence of a chiral center at the amine group and a chlorophenyl moiety makes it a versatile intermediate for the synthesis of various pharmacologically active agents.

The hydrochloride salt form of this compound enhances its solubility and stability, making it more suitable for further chemical manipulation and biological studies. The (1S) configuration is particularly noteworthy, as enantiomeric purity plays a crucial role in the efficacy and safety of pharmaceuticals.

In recent years, there has been a growing interest in the development of novel therapeutic agents targeting neurological disorders. The 3-chlorophenyl group in (1S)-1-(3-chlorophenyl)ethan-1-amine hydrochloride suggests potential interactions with various biological targets, including receptors and enzymes involved in neurotransmission. Studies have shown that derivatives of this compound exhibit properties that may be beneficial in the treatment of conditions such as depression, anxiety, and cognitive disorders.

One of the most exciting areas of research involving this compound is its potential as a precursor for the development of new antipsychotic drugs. The chlorophenyl moiety is known to interact with dopamine receptors, which are central to the mechanisms underlying many psychiatric conditions. Researchers have been exploring modifications to this scaffold to enhance binding affinity and reduce side effects associated with existing antipsychotics.

The hydrochloride salt form of (1S)-1-(3-chlorophenyl)ethan-1-amine hydrochloride has also been investigated for its role in drug delivery systems. Its enhanced solubility makes it an excellent candidate for formulations that require precise control over drug release. This property is particularly important in targeted therapies where sustained or controlled release can improve patient compliance and therapeutic outcomes.

Another area of interest is the use of this compound in the synthesis of kinase inhibitors. Kinases are enzymes that play a critical role in many cellular processes, including cell growth and division. Dysregulation of kinase activity is implicated in various diseases, including cancer. The 3-chlorophenyl group provides a handle for further functionalization, allowing chemists to design molecules that selectively inhibit specific kinases without affecting others.

In conclusion, (1S)-1-(3-chlorophenyl)ethan-1-amine hydrochloride (CAS No. 1213318-20-7) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for the synthesis of drugs targeting neurological disorders, antipsychotics, and kinase inhibitors. Ongoing research continues to uncover new applications and refine synthetic methodologies, ensuring that this compound remains at the forefront of medicinal chemistry innovation.

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